Isookanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Isookanin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study flavonoid chemistry and its reactions.

Biology: Isookanin is studied for its biological activities, including its effects on cell signaling pathways and gene expression.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidative properties

Industry: Isookanin can be used in the development of natural health products and supplements.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'isookanine peut être isolée de Bidens pilosa par fractionnement guidé par bioessai . Le processus implique l'extraction de la matière végétale avec des solvants, suivie de techniques chromatographiques pour purifier le composé. Les conditions spécifiques pour les processus d'extraction et de purification comprennent l'utilisation de solvants comme le méthanol et l'eau, et des techniques telles que la chromatographie liquide haute performance (HPLC) et la chromatographie sur colonne .

Méthodes de production industrielle

Actuellement, il existe peu d'informations sur la production industrielle à grande échelle de l'this compound. La plupart des données disponibles concernent les méthodes d'extraction et de purification à l'échelle du laboratoire. les principes utilisés en laboratoire peuvent être mis à l'échelle pour la production industrielle, impliquant des techniques d'extraction et de purification similaires, mais à plus grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

L'isookanine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.

Substitution : L'this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les composés substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la chimie des flavonoïdes et ses réactions.

Biologie : L'this compound est étudiée pour ses activités biologiques, y compris ses effets sur les voies de signalisation cellulaire et l'expression des gènes.

Médecine : Elle a des applications thérapeutiques potentielles en raison de ses propriétés anti-inflammatoires et antioxydantes

Industrie : L'this compound peut être utilisée dans le développement de produits de santé naturels et de compléments alimentaires.

Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Voies de signalisation : L'this compound inhibe la phosphorylation de la protéine kinase activée en aval du mitogène p38 et de la kinase N-terminale c-Jun dans la voie de signalisation de la protéine kinase activée en aval du mitogène.

Expression des gènes : Elle régularise négativement l'expression du facteur de transcription AP-1 et d'autres cytokines pro-inflammatoires.

Mécanisme D'action

Isookanin exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

L'isookanine est comparée à d'autres composés flavonoïdes similaires, tels que :

Kaempférol : Similaire à l'this compound, le kaempférol présente également des effets anti-inflammatoires, mais leurs mécanismes d'action diffèrent.

Propriétés

IUPAC Name |

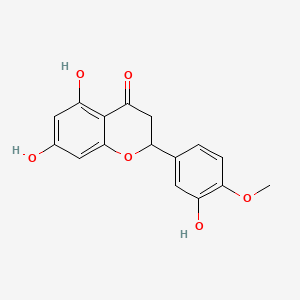

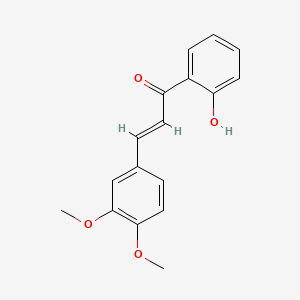

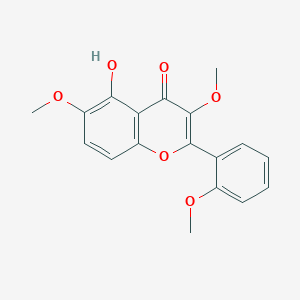

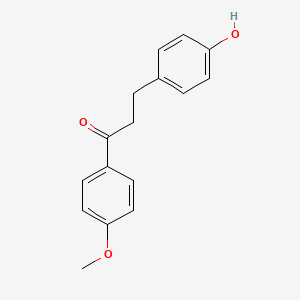

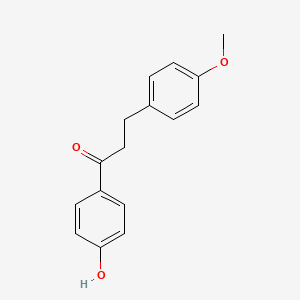

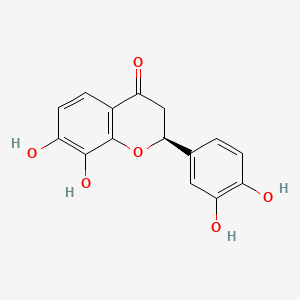

(2S)-2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-9-3-1-7(5-12(9)19)13-6-11(18)8-2-4-10(17)14(20)15(8)21-13/h1-5,13,16-17,19-20H,6H2/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVNWCMRCGXRJD-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Isookanin?

A1: Isookanin, also known as 7,8,3',4'-tetrahydroxyflavanone, is a naturally occurring flavonoid found in various plants, including Bidens pilosa, Coreopsis tinctoria, and Albizia adianthifolia. It has been identified as a potential therapeutic agent due to its diverse biological activities. [, , ]

Q2: What is the molecular formula and weight of Isookanin?

A2: Isookanin has the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol.

Q3: How does Isookanin exert its anti-inflammatory effects?

A3: Isookanin inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. It also downregulates the LPS-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-jun NH2-terminal kinase (JNK) in the MAPK signaling pathway, further contributing to its anti-inflammatory activity. []

Q4: Can Isookanin be used in combination with other drugs?

A4: Research suggests that Isookanin acts synergistically with β-lactam antibiotics to inhibit biofilm formation in Staphylococcus epidermidis. This synergy allows for a reduction in antibiotic dosage while maintaining efficacy. []

Q5: How does Isookanin affect angiogenesis?

A5: Isookanin demonstrates anti-angiogenic properties by inhibiting multiple stages of PGE2-mediated angiogenesis, including the growth, proliferation, migration, and tube formation of microvascular endothelial cells. It achieves this by inducing cell cycle arrest in the S phase and inhibiting PGE2-mediated ERK1/2 and CREB phosphorylation. []

Q6: Does Isookanin have antioxidant activity?

A6: Yes, Isookanin exhibits antioxidant activity. Studies have shown its ability to scavenge free radicals, including DPPH radicals, and protect against lipid peroxidation. [, , , , ]

Q7: What is known about the absorption of Isookanin in the body?

A7: Research using a rat intestinal sac model suggests that Isookanin is primarily absorbed in the jejunum. The absorption rate appears to be weakly concentration-dependent, indicating a possible combination of active and passive transport mechanisms. []

Q8: Does Isookanin impact the gut microbiome?

A8: In vitro studies indicate that Isookanin can modulate the composition of the gut microbiota. It has been observed to increase the relative abundance of beneficial bacteria like Bifidobacterium and Lactobacillus. []

Q9: What are the potential therapeutic applications of Isookanin?

A9: Based on its observed biological activities, Isookanin holds potential for therapeutic applications in various areas, including:

- Inflammatory diseases: Due to its anti-inflammatory properties. []

- Angiogenesis-related diseases: Due to its ability to inhibit angiogenesis. []

- Bacterial infections: Particularly those involving biofilms, in combination with antibiotics. []

- Neurodegenerative diseases: Preliminary research suggests potential neuroprotective effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.